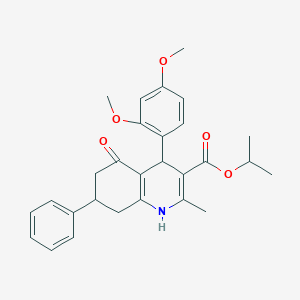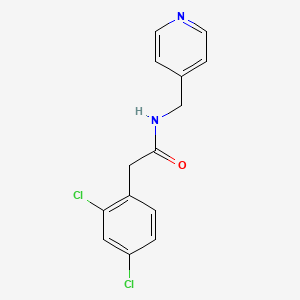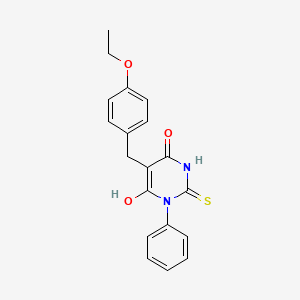
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as MNPG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPG belongs to the class of glycine transporter inhibitors and acts as a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter, and MNPG's inhibition of GlyT1 leads to an increase in glycine levels in the brain.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been investigated for its potential as an analgesic and antidepressant. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been studied for its neuroprotective effects in models of traumatic brain injury and stroke.
Mecanismo De Acción
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's mechanism of action involves the inhibition of GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that acts as an N-methyl-D-aspartate (NMDA) receptor co-agonist and is involved in various physiological processes, including synaptic plasticity and memory formation. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's inhibition of GlyT1 leads to an increase in extracellular glycine levels, which enhances NMDA receptor function and improves cognitive function and memory.
Biochemical and Physiological Effects:
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's inhibition of GlyT1 leads to an increase in extracellular glycine levels, which has various biochemical and physiological effects. Glycine is involved in the regulation of glutamate neurotransmission, which is important for synaptic plasticity and memory formation. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's enhancement of NMDA receptor function has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's neuroprotective effects have been attributed to its ability to reduce excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's selectivity for GlyT1 and its ability to enhance NMDA receptor function make it a promising candidate for therapeutic applications. However, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's limited solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's potential for off-target effects and toxicity needs to be further investigated.
Direcciones Futuras
There are several future directions for N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide research. One area of interest is the development of N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide analogs with improved solubility and stability. Additionally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's potential as an analgesic and antidepressant needs to be further investigated. N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's neuroprotective effects also warrant further investigation in models of neurodegenerative diseases and stroke. Finally, N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide's potential for off-target effects and toxicity needs to be thoroughly investigated to ensure its safety for therapeutic use.
Métodos De Síntesis
The synthesis of N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves a multi-step process that begins with the synthesis of 2-methoxy-5-nitrobenzenesulfonyl chloride, which is then reacted with 3-pyridinecarboxylic acid to form N-(2-methoxy-5-nitrophenyl)-N-(3-pyridyl)carboxamide. This compound is then reacted with methylsulfonyl chloride to form N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-25-14-6-5-12(19(21)22)8-13(14)18(26(2,23)24)10-15(20)17-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACIWMLVQNWLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)


![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)